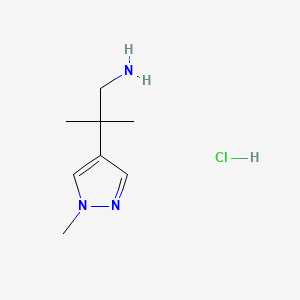
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents. One common method includes the alkylation of 1-methyl-1H-pyrazole with 2-chloro-2-methylpropane-1-amine under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent in drug discovery programs.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Uniqueness
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylated pyrazole ring and amine group make it a versatile compound for various synthetic and research applications .
Biological Activity
2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride, a compound characterized by its unique molecular structure, has garnered interest in various fields, particularly in medicinal chemistry. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's molecular formula is C8H15N3, and its IUPAC name is this compound. The structural representation is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.22 g/mol |
| SMILES | CC(C)C(C1=CN(N=C1)C)N |
| InChI | InChI=1S/C8H15N3/c1... |
The biological activity of pyrazole derivatives is primarily attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, some studies suggest that pyrazole compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Anti-Cancer Activity
A study exploring the structural analogs of pyrazole derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways . While specific data on this compound is sparse, its structural similarity to known active compounds suggests potential efficacy in cancer treatment.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of pyrazole derivatives. Research has indicated that these compounds can cross the blood-brain barrier and exert protective effects against neurodegeneration. This property could be beneficial in developing treatments for conditions like Alzheimer's disease .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds can be insightful:
Properties
Molecular Formula |
C8H16ClN3 |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
2-methyl-2-(1-methylpyrazol-4-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-8(2,6-9)7-4-10-11(3)5-7;/h4-5H,6,9H2,1-3H3;1H |
InChI Key |
XBGBGEKHIGNHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=CN(N=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















